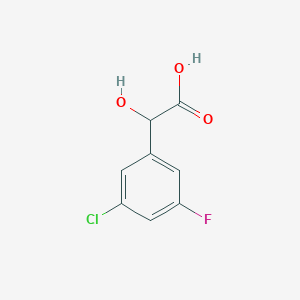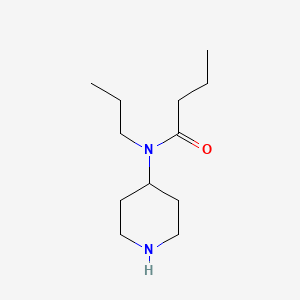
2,2-Dimethylpiperidine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylpiperidine-4-carbaldehyde is a heterocyclic organic compound featuring a piperidine ring substituted with two methyl groups at the 2-position and an aldehyde group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylpiperidine-4-carbaldehyde typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of 2,2-dimethylpiperidine with an oxidizing agent to introduce the aldehyde functionality at the 4-position. The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions followed by purification processes such as distillation or recrystallization. The choice of reagents and conditions is optimized for yield and purity, ensuring the compound meets industrial standards.
化学反応の分析
Types of Reactions: 2,2-Dimethylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 2,2-Dimethylpiperidine-4-carboxylic acid.
Reduction: 2,2-Dimethylpiperidine-4-methanol.
Substitution: Various substituted piperidines depending on the substituent introduced.
科学的研究の応用
2,2-Dimethylpiperidine-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
作用機序
The mechanism of action of 2,2-Dimethylpiperidine-4-carbaldehyde involves its interaction with specific molecular targets, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The piperidine ring may also interact with receptors or ion channels, influencing cellular signaling pathways.
類似化合物との比較
2,2-Dimethylpiperidine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Piperidone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.
2,2-Dimethylpiperidine-4-carboxylic acid: The oxidized form of 2,2-Dimethylpiperidine-4-carbaldehyde, with distinct chemical properties.
Uniqueness: this compound is unique due to the presence of both the piperidine ring and the aldehyde group, providing a versatile platform for various chemical transformations and applications. Its structural features enable it to participate in a wide range of reactions, making it valuable in synthetic chemistry and industrial processes.
特性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC名 |
2,2-dimethylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C8H15NO/c1-8(2)5-7(6-10)3-4-9-8/h6-7,9H,3-5H2,1-2H3 |
InChIキー |
KWVIRQIVVJSUFN-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CCN1)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate](/img/structure/B13528940.png)
![5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride](/img/structure/B13528958.png)



![1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13528991.png)
![6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13528994.png)

![rac-5-({[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-2-methylfuran-3-carboxylicacid,trans](/img/structure/B13529005.png)
![{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B13529009.png)
